N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antiviral and anticancer agent . In medicine, it is being explored for its potential therapeutic effects, including its ability to modulate specific molecular pathways. In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, which can modulate various biological processes . This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. While these compounds share a common indole nucleus, they differ in their chemical structures and biological activities. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, while indole-3-carbinol has been studied for its anticancer properties
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C15H21N3O/c1-17(2)9-8-16-15(19)10-12-11-18(3)14-7-5-4-6-13(12)14/h4-7,11H,8-10H2,1-3H3,(H,16,19) |
InChI Key |
QZXJFNUULSIYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCN(C)C |
Origin of Product |
United States |
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